molecular formula C15H13BrFNO B308712 N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide

Cat. No. B308712
M. Wt: 322.17 g/mol
InChI Key: DWINGHDBWHEFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide, also known as BFA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a member of the amide family and has a molecular weight of 341.24 g/mol.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This mechanism of action makes N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide a potential candidate for the development of new anti-inflammatory and analgesic drugs.
Biochemical and physiological effects:
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential for the development of new drugs. However, N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide also has some limitations, including its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide, including the development of new drugs for the treatment of inflammation, pain, and cancer. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide can also be used as a building block for the synthesis of new compounds with potential biological activities. Additionally, further studies are needed to investigate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide and its potential toxicity in vivo.
Conclusion:
In conclusion, N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide exhibits anti-inflammatory, analgesic, and anticancer activities and has been used as a building block for the synthesis of various compounds with potential biological activities. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential for the development of new drugs. However, further studies are needed to investigate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide and its potential toxicity in vivo.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide in high yield and purity.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and anticancer activities. It has also been used as a building block for the synthesis of various compounds with potential biological activities.

properties

Product Name

N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide

Molecular Formula

C15H13BrFNO

Molecular Weight

322.17 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C15H13BrFNO/c1-10-3-2-4-11(7-10)8-15(19)18-14-6-5-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

DWINGHDBWHEFBA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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